Welcome to the BenchChem Online Store!
molecular formula C22H17NO2 B1247448 6-(Benzyloxy)-2-phenoxyquinoline

6-(Benzyloxy)-2-phenoxyquinoline

Cat. No. B1247448
M. Wt: 327.4 g/mol
InChI Key: DPEYNMHJQVRWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07638630B2

Procedure details

To a 50% (w/w) NaOH solution (10.2 ml) is added phenol (0.697 g). After 50 minutes at room temperature, toluene (10.21 ml) and 6-(benzyloxy)-2-chloroquinoline 12 (2 g) and tetrabutyl ammonium (2.062 g) are added. The solution is stirred under argon at reflux for 24 h. Water (5 ml) is added and the solution is extracted with toluene (3×10 ml). The organic phases are dried over MgSO4 and evaporated under vacuum. The residue is purified by silica gel chromatography using AcOEt/cyclohexane 20/80 as eluent. The obtained solid is dissolved in AcOEt and pentane is added; 6-(benzyloxy)-2-phenoxyquinoline 13 precipitates as a white powder.
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
0.697 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.062 g
Type
reactant
Reaction Step Three
Quantity
10.21 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[C:23](Cl)[CH:22]=[CH:21]2)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([N+](CCCC)(CCCC)CCCC)CCC>O.C1(C)C=CC=CC=1>[CH2:10]([O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[C:23]([O:9][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH:22]=[CH:21]2)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.697 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
2.062 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10.21 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with toluene (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid is dissolved in AcOEt
ADDITION
Type
ADDITION
Details
pentane is added
CUSTOM
Type
CUSTOM
Details
6-(benzyloxy)-2-phenoxyquinoline 13 precipitates as a white powder

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CC(=NC2=CC1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.